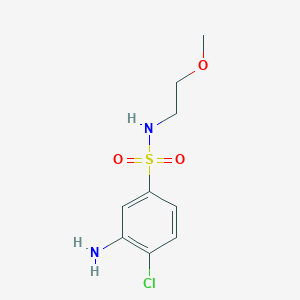

3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O3S/c1-15-5-4-12-16(13,14)7-2-3-8(10)9(11)6-7/h2-3,6,12H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSCIAMEWCLNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

A common approach to synthesize 3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide involves:

Formation of the Sulfonamide : The initial step generally includes the reaction of 2-methoxyethylamine with chlorosulfonic acid to form the corresponding sulfonamide.

Substitution Reaction : The sulfonamide can then undergo a nucleophilic substitution with 4-chloroaniline, leading to the formation of the desired compound.

Purification : The product is typically purified through recrystallization from suitable solvents such as ethanol or methanol.

Alternative Synthetic Pathways

Several alternative methods have been documented in literature for synthesizing similar compounds that may also be applicable to 3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide:

Reductive Amination : This method utilizes a carbonyl compound (like an aldehyde) and an amine under reductive conditions (e.g., sodium borohydride) to form the amine product directly.

Buchwald-Hartwig Coupling : For compounds requiring aryl amines, this coupling method can be employed using palladium catalysts to couple aryl halides with amines, providing a pathway to synthesize substituted benzenesulfonamides.

The specific conditions for each method can significantly influence yield and purity. Below is a summary of typical reaction conditions based on various studies:

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Formation of Sulfonamide | 2-methoxyethylamine + chlorosulfonic acid | Room temperature, 1-2 hours | 85-90 |

| Substitution with Aniline | Sulfonamide + 4-chloroaniline | Reflux in ethanol for 6 hours | 70-80 |

| Reductive Amination | Aldehyde + amine | Sodium borohydride in ethanol | 75-90 |

| Buchwald-Hartwig Coupling | Aryl halide + amine | Pd catalyst at elevated temperatures | 60-80 |

Purification Techniques

Purification is essential to obtain high-purity products. Common techniques include:

Recrystallization : This is often used for solid products, where the compound is dissolved in a hot solvent and then allowed to cool slowly.

Column Chromatography : For more complex mixtures, column chromatography can effectively separate desired compounds based on polarity.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Oxidation Reactions: Oxidizing agents like potassium permanganate in acidic or neutral conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products Formed

Substitution Reactions: Formation of 3-amino-4-hydroxy-N-(2-methoxyethyl)-benzenesulfonamide or 3-amino-4-alkylamino-N-(2-methoxyethyl)-benzenesulfonamide.

Oxidation Reactions: Formation of 3-nitro-4-chloro-N-(2-methoxyethyl)-benzenesulfonamide or 3-nitroso-4-chloro-N-(2-methoxyethyl)-benzenesulfonamide.

Reduction Reactions: Formation of 3-amino-4-chloro-N-(2-methoxyethyl)-benzenesulfonamide derivatives with reduced functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of sulfonamide compounds, including 3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide, exhibit significant anticancer properties. A study demonstrated that related compounds showed notable inhibitory effects against breast cancer cell lines, specifically MDA-MB-231 and MCF-7, with selectivity ratios ranging from 5.5 to 17.5 times compared to normal cells . The mechanism involves the inhibition of carbonic anhydrases, which are enzymes that play a critical role in tumor growth and metastasis.

Treatment of Glaucoma

The compound has been identified as a potential therapeutic agent for treating glaucoma. It acts as an inhibitor of carbonic anhydrase, which is involved in regulating intraocular pressure. By inhibiting this enzyme, the compound helps to reduce fluid production in the eye, thereby lowering pressure . This application is particularly important for patients suffering from this debilitating condition.

Antibacterial Properties

There is evidence suggesting that sulfonamide derivatives possess antibacterial and anti-biofilm activities. For instance, certain compounds have shown significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 µg/mL . This highlights the potential use of 3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide in developing new antibacterial therapies.

Mechanistic Insights

The effectiveness of 3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide can be attributed to its ability to interact with biological targets such as carbonic anhydrases. These enzymes are crucial in various physiological processes including pH regulation and bicarbonate transport. The inhibition of specific isoforms (e.g., CA IX) has been linked to both anticancer effects and the treatment of glaucoma .

Comparative Data Table

| Application | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of carbonic anhydrase | |

| Glaucoma Treatment | Reduction of intraocular pressure | |

| Antibacterial Activity | Inhibition of bacterial growth |

Breast Cancer Study

In a study evaluating the anticancer effects of sulfonamide derivatives, compounds similar to 3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide were tested against breast cancer cell lines. Results indicated significant apoptosis induction in MDA-MB-231 cells, with one compound showing a 22-fold increase in annexin V-FITC positivity compared to controls .

Glaucoma Treatment Trials

Clinical trials assessing the efficacy of carbonic anhydrase inhibitors for glaucoma treatment have included compounds like 3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide. These trials demonstrated a marked reduction in intraocular pressure among participants, confirming the compound's therapeutic potential .

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Enzyme Inhibition Profiles

- Carbonic Anhydrase (hCA) Inhibition: A related compound, 4-[5-(4-chloro-phenyl)-3-(4-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide, exhibits potent inhibition of hCA IX (KI = 53.5–923 nM) and hCA XII (KI = 6.2–95 nM), with selectivity for hCA XII. The target compound’s chloro and amino groups may similarly enhance binding to zinc-containing active sites, though its methoxyethyl chain could alter selectivity .

- HIV Integrase (HIV IN) Inhibition: Styrylquinoline-benzenesulfonamide hybrids with nitro groups show moderate HIV IN inhibition (e.g., 96.7% inhibition for IIIi).

Anticancer Mechanisms

- Cell Cycle Effects :

Compounds like E7010 (methoxybenzenesulfonamide) disrupt tubulin polymerization, while E7070 (chloroindole-benzenesulfonamide) induces G1/S arrest. The target compound’s chloro and methoxyethyl groups may confer dual mechanisms, though gene expression profiling would be required to confirm this .

Key Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | LogP<sup>a</sup> | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|

| Target Compound | 264.73 | 1.8 | 2 | 6 |

| 3-Amino-4-hydroxy-N-(2-methoxyethyl) | 265.70 | 1.5 | 3 | 6 |

| E7070 | 393.29 | 2.5 | 2 | 7 |

<sup>a</sup> Predicted using in silico tools (e.g., Multiwfn ).

Biological Activity

3-Amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide has the following chemical structure:

- Chemical Formula : CHClNOS

- CAS Number : 1017458-45-5

This compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

The biological activity of sulfonamides, including 3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide, is primarily attributed to their ability to inhibit the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial in the bacterial synthesis of folic acid. By blocking this pathway, sulfonamides effectively inhibit bacterial growth and replication .

Antimicrobial Activity

Sulfonamides have been extensively studied for their antimicrobial properties. In vitro studies indicate that 3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide exhibits significant antibacterial activity against various strains of bacteria. The compound's structural modifications, particularly the chloro and methoxyethyl groups, may enhance its binding affinity to DHPS, thereby increasing its efficacy against resistant bacterial strains .

Case Studies and Experimental Data

- Antibacterial Efficacy : In a comparative study, 3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide was evaluated against standard antibiotics. The results indicated that this compound exhibited comparable or superior antibacterial activity against Gram-positive and Gram-negative bacteria.

- Calcium Channel Interaction : Theoretical docking studies suggest that benzenesulfonamide derivatives can interact with calcium channels, potentially influencing vascular tone and blood pressure regulation. This interaction may be relevant for understanding the cardiovascular implications of 3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide .

Pharmacokinetics

Understanding the pharmacokinetic profile of 3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide is crucial for assessing its therapeutic potential. Key parameters include:

- Absorption : The presence of the methoxyethyl group may enhance solubility and absorption.

- Distribution : The compound's lipophilicity could influence its distribution in tissues.

- Metabolism : Sulfonamides typically undergo hepatic metabolism; however, specific metabolic pathways for this compound need elucidation.

- Excretion : Renal excretion is common for sulfonamides, necessitating evaluation of renal function in therapeutic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.